(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. The Z-configuration of the methylidene group at position 5 is critical for its spatial arrangement and biological interactions. Substituents include a 4-bromophenyl group at position 3 and a 2,6-dichlorophenyl moiety at position 5, which influence electronic and steric properties. Thiazolidinones are widely studied for their enzyme-inhibitory properties, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NOS2/c17-9-4-6-10(7-5-9)20-15(21)14(23-16(20)22)8-11-12(18)2-1-3-13(11)19/h1-8H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISAZQREBJUQZ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure
The compound features a thiazolidin-4-one core with specific substitutions that are critical for its biological activity. The presence of bromine and dichloro groups enhances its pharmacological potential by influencing its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidin-4-one derivatives. The specific compound under review has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 2e | E. coli | 26 | 88.46 |
| 2e | S. aureus | 24 | 91.66 |
| Reference | Ampicillin | 26 | N/A |
Research indicates that the compound exhibits an inhibition zone comparable to standard antibiotics like Ampicillin, suggesting it could be a viable alternative in treating bacterial infections .
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction. The compound has been tested against several human cancer cell lines.
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (5Z) | HT29 (Colon Cancer) | 12.5 | CDK1/cyclin B inhibition |
| (5Z) | MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| (5Z) | A549 (Lung Cancer) | 10.0 | G2/M phase arrest |
The compound's ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .
Antioxidant Activity
The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity
| Compound | Assay Type | Inhibition (%) |
|---|---|---|
| (5Z) | DPPH Radical Scavenging | 75 |
| (5Z) | ABTS Assay | 81.8 |
The results indicate that the compound exhibits strong antioxidant activity, making it a candidate for further development in nutraceutical applications .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of E. coli and S. aureus, with activity indices indicating strong efficacy compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound effectively inhibited the proliferation of cancer cells such as HT29 and MCF7, showcasing its potential as an anticancer drug .
- Antioxidant Properties : Research utilizing DPPH and ABTS assays confirmed the compound's ability to act as an effective free radical scavenger, which is beneficial for health maintenance and disease prevention .
Scientific Research Applications
Antimicrobial Properties
Thiazolidinone derivatives have shown significant antimicrobial activity against a variety of pathogens. Research indicates that (5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possesses notable antibacterial properties:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : In a study examining thiazolidinones for their antibacterial effects, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus .
Anticancer Potential
The anticancer properties of thiazolidinones are well-documented. This compound has been evaluated for its ability to induce apoptosis in cancer cells:
- Mechanism : It is believed to modulate pathways involved in cell cycle regulation and apoptosis.
- Case Study : A series of experiments showed that similar thiazolidinone derivatives led to a reduction in cell viability in various cancer cell lines, with IC50 values ranging from 15 to 30 µM .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazolidinones:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes.
- Case Study : In vivo studies indicated that administration of thiazolidinone derivatives resulted in decreased levels of inflammatory markers in animal models of arthritis .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
Lead Compound for New Drugs
Due to its diverse biological activities, this compound can serve as a lead structure for developing new therapeutics targeting bacterial infections and cancer.
Formulation Development
Research into formulation strategies incorporating this thiazolidinone has begun, focusing on enhancing bioavailability and targeted delivery systems.
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | Observed Effects |
|---|---|---|
| Thiazolidinone derivative A | Antimicrobial | MIC = 12 µg/mL against E. coli |
| Thiazolidinone derivative B | Anticancer | IC50 = 20 µM in breast cancer cells |
| Thiazolidinone derivative C | Anti-inflammatory | Reduced TNF-alpha levels |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Table 2: Synthetic Methods for Thiazolidinones
| Method Description | Reagents | Solvent System | Reference |
|---|---|---|---|
| Cyclocondensation of thiosemicarbazide | Chloroacetic acid, NaOAc | DMF/acetic acid | |
| Rhodanine synthesis | Thiosemicarbazide, oxo-compounds | Ethanol/water |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
Route 1: Stepwise Assembly
- Thiazolidinone Core Formation :
- Exocyclic Double Bond Introduction :
- The thiazolidinone intermediate undergoes Knoevenagel condensation with 2,6-dichlorobenzaldehyde in toluene using piperidine as a catalyst (80°C, 6 hours, 82% yield).
- Stereochemical Control : The (Z)-isomer predominates due to steric hindrance between the 2,6-dichlorophenyl and thiazolidinone rings.
Route 2: One-Pot Multicomponent Synthesis
Alternative Method: Schiff Base Cyclization
- Schiff Base Formation :
- Thiazolidinone Cyclization :
Reaction Optimization and Catalysis
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 80 | 6 | 82 |
| Acetic Acid | Ethanol | 70 | 8 | 75 |
| Fe₂O₃ Nanoparticles | Ethanol | 60 | 4 | 88 |
| No Catalyst | DMF | 100 | 12 | 52 |
Key Findings :
- Fe₂O₃ nanoparticles enhance reaction rates and yields via surface activation of intermediates.
- Polar aprotic solvents (e.g., DMF) improve solubility but require higher temperatures.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths :
Mechanistic Insights
Knoevenagel Condensation Mechanism
- Base-Catalyzed Deprotonation : Piperidine abstracts the acidic α-hydrogen from the thiazolidinone, generating a nucleophilic enolate.
- Aldol-Addition : The enolate attacks the electrophilic aldehyde carbon of 2,6-dichlorobenzaldehyde.
- Dehydration : Elimination of water forms the exocyclic double bond, stabilized by conjugation with the thione group.
Comparative Evaluation of Synthetic Routes
| Parameter | Knoevenagel Condensation | One-Pot Synthesis | Schiff Base Route |
|---|---|---|---|
| Yield (%) | 82 | 78 | 68 |
| Purity (HPLC) | 98.5 | 97.2 | 95.8 |
| Reaction Time (h) | 6 | 8 | 16 |
| Scalability | Excellent | Moderate | Poor |
Computational Validation
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO Gap : 3.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localization at the sulfanylidene sulfur, facilitating hydrogen bonding.
Q & A
Q. Key Parameters Table :
| Parameter | Condition |
|---|---|
| Solvent | DMF/acetic acid (1:2 v/v) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 4–6 hours |
| Base | Sodium acetate (0.02 mol) |
| Yield Optimization | Monitor via TLC (hexane:ethyl acetate = 7:3) |
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. acetic acid), catalyst loading (0.5–2.0 equiv. sodium acetate).
- Response Variables : Yield (HPLC purity ≥95%), by-product formation (TLC monitoring) .
- Statistical Modeling : Apply ANOVA to identify significant factors. For example, higher DMF content reduces side reactions (e.g., oxidation of the thione group) .
Q. Example Optimization Results :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 100°C, DMF only | 62 | 89 |
| 110°C, DMF:AcOH (1:1) | 78 | 95 |
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the bromophenyl (δ 7.4–7.6 ppm, doublet), dichlorophenyl (δ 7.2–7.3 ppm, multiplet), and thiazolidinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]+ (expected m/z = 485.2) .
- FT-IR : Thione (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., Z/E configuration of the methylidene group) .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions .
- Case Study : A 2022 study found discrepancies in NOESY data for a similar thiazolidinone; X-ray confirmed the Z-configuration .
Basic: What functional groups dictate reactivity in this compound?
Methodological Answer:
- Thione (C=S) : Participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Halogens (Br, Cl) : Electron-withdrawing effects enhance electrophilic aromatic substitution (e.g., iodination at the 4-bromophenyl position) .
- Methylidene Group : Prone to oxidation (e.g., with H₂O₂ to form sulfoxide derivatives) .
Advanced: What strategies mitigate side reactions during halogen-substitution reactions?
Methodological Answer:
- Protecting Groups : Use TMS-Cl to protect the thione group before bromination .
- Low-Temperature Control : Perform reactions at 0–5°C to suppress dimerization .
- Catalyst Screening : Pd(OAc)₂ improves regioselectivity in cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against COX-2 or α-glucosidase using fluorometric assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How are mechanistic studies conducted for its bioactivity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., BSA for pharmacokinetic profiling) .
- Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., COX-2) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
Advanced: How do electronic effects of substituents influence bioactivity?
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents (e.g., -Br, -Cl) with IC₅₀ in enzyme assays. For example, electron-withdrawing groups enhance COX-2 inhibition (R² = 0.91 in a 2023 study) .
- DFT Calculations : Map electrostatic potential surfaces to predict binding hotspots (e.g., dichlorophenyl’s role in hydrophobic interactions) .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the thiazolidinone ring in aqueous media (pH > 8) .
- Storage Conditions : -20°C in amber vials under argon; monitor via HPLC every 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
